molecular formula C21H22N4O B450927 4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE

4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE

Cat. No.: B450927
M. Wt: 346.4g/mol
InChI Key: ZTVWNKLJCOLUQK-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide is a complex organic compound that features a pyrazole ring and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide exerts its effects involves:

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4g/mol

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H22N4O/c1-15-4-6-18(7-5-15)13-22-23-21(26)20-10-8-19(9-11-20)14-25-17(3)12-16(2)24-25/h4-13H,14H2,1-3H3,(H,23,26)/b22-13+

InChI Key

ZTVWNKLJCOLUQK-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C

SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.